molecular formula C16H12N4O7S B12694858 6-Amino-4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2-sulphonic acid CAS No. 61631-90-1

6-Amino-4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2-sulphonic acid

Cat. No.: B12694858
CAS No.: 61631-90-1
M. Wt: 404.4 g/mol
InChI Key: QVWPGFYTJMFGAZ-UHFFFAOYSA-N
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Description

6-Amino-4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2-sulphonic acid is a complex organic compound primarily used in the synthesis of azo dyes. These dyes are known for their vibrant colors and are widely used in various industries, including textiles and printing. The compound’s structure features an azo group (-N=N-) linking two aromatic rings, which contributes to its unique chemical properties and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2-sulphonic acid typically involves an azo coupling reaction. This process begins with the diazotization of an aromatic amine, followed by coupling with a naphthalene derivative. The reaction is usually carried out in an aqueous alkaline solution to facilitate the formation of the azo bond .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The process is optimized to ensure high yield and purity. The reaction mixture is often heated to expel by-products like sulfur dioxide, and the final product is filtered and washed to remove impurities .

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2-sulphonic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various azo derivatives, amines, and substituted aromatic compounds. These products have diverse applications in dye manufacturing and other chemical industries .

Scientific Research Applications

6-Amino-4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2-sulphonic acid has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved include interactions with aromatic compounds and enzymes that facilitate azo bond formation and cleavage. These interactions are crucial for the compound’s role in dye synthesis and other applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2-sulphonic acid is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Its ability to form stable azo bonds and undergo various chemical reactions makes it a valuable compound in dye synthesis and other industrial applications .

Properties

CAS No.

61631-90-1

Molecular Formula

C16H12N4O7S

Molecular Weight

404.4 g/mol

IUPAC Name

6-amino-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)diazenyl]naphthalene-2-sulfonic acid

InChI

InChI=1S/C16H12N4O7S/c17-9-2-1-8-5-14(28(25,26)27)15(16(22)11(8)6-9)19-18-12-7-10(20(23)24)3-4-13(12)21/h1-7,21-22H,17H2,(H,25,26,27)

InChI Key

QVWPGFYTJMFGAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C(C(=C(C=C21)S(=O)(=O)O)N=NC3=C(C=CC(=C3)[N+](=O)[O-])O)O)N

Origin of Product

United States

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